2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile
Description
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSDAVDRKBJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Two-Step Synthesis via 2-Chloro-6-phenylpyridine-3-carbonitrile Intermediate
A widely adopted route involves the synthesis of 2-chloro-6-phenylpyridine-3-carbonitrile followed by SNAr with 4-chlorophenol.
Step 1: Preparation of 2-Chloro-6-phenylpyridine-3-carbonitrile
This intermediate is synthesized via Suzuki-Miyaura coupling of 2,6-dichloropyridine-3-carbonitrile with phenylboronic acid. Palladium catalysis (Pd(PPh3)4, 5 mol%) in a 1,4-dioxane/H2O (3:1) system at 80°C for 12 hours achieves 85% conversion. The electron-withdrawing cyano group at position 3 activates the pyridine ring for subsequent substitution.
Step 2: Phenoxy Group Installation
Heating 2-chloro-6-phenylpyridine-3-carbonitrile with 4-chlorophenol (1.2 eq) and K2CO3 (2 eq) in DMF at 120°C for 24 hours yields the target compound in 65–72% isolated yield. The reaction proceeds via a Meisenheimer complex, with the cyano group enhancing electrophilicity at position 2.
Table 1: Optimization of SNAr Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 120 | 24 | 72 |
| Cs2CO3 | DMSO | 130 | 18 | 68 |
| NaOH | NMP | 110 | 30 | 58 |
Direct Substitution Using Ullmann Coupling
An alternative employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 130°C to couple 2-iodo-6-phenylpyridine-3-carbonitrile with 4-chlorophenol. This method achieves 78% yield within 8 hours, circumventing harsh basic conditions.
Cyclization Strategies for Pyridine Ring Formation
Kröhnke Pyridine Synthesis
Condensation of 4-chlorophenoxyacetophenone (1 eq), cyanoacetamide (1.2 eq), and ammonium acetate (3 eq) in ethanol under reflux forms the pyridine ring via a three-component reaction. The intermediate 1,4-dihydropyridine is oxidized with MnO2 to yield the target compound in 45–52% overall yield.
Mechanistic Insight :
The reaction proceeds through enamine formation, followed by cyclization and aromatization. The electron-deficient cyano group stabilizes the transition state, favoring regioselectivity at position 3.
Hantzsch Dihydropyridine Route
A modified Hantzsch protocol reacts ethyl 4-chlorophenoxyacetoacetate (1 eq), benzaldehyde (1 eq), and ammonium cyanate (1.5 eq) in acetic acid. After 48 hours at 80°C, the dihydropyridine intermediate is dehydrogenated using DDQ to afford the product in 50% yield.
Advanced Catalytic Methods
Photoredox Catalysis for C–O Bond Formation
Visible-light-mediated catalysis with Ir(ppy)3 (2 mol%) and NiCl2·glyme (5 mol%) enables coupling of 2-bromo-6-phenylpyridine-3-carbonitrile with 4-chlorophenol at room temperature. This method achieves 70% yield within 4 hours, showcasing superior functional group tolerance.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) of 2-chloro-6-phenylpyridine-3-carbonitrile and 4-chlorophenol in the presence of KF/Al2O3 enhances reaction kinetics, yielding 75% product with 99% purity.
Table 2: Summary of Synthetic Routes
| Method | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| SNAr (K2CO3/DMF) | 2 | 72 | High regioselectivity | Prolonged reaction time |
| Ullmann Coupling | 1 | 78 | Mild conditions | Requires expensive ligands |
| Kröhnke Synthesis | 3 | 52 | Atom-economic | Low yield |
| Photoredox Catalysis | 1 | 70 | Rapid, ambient conditions | Sensitive to moisture |
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the nitrile group to an amine.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The structural analogs of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile differ primarily in the substituents on the pyridine ring and phenoxy group. Key comparisons include:
a) 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-47-6)
- Structural Differences: This analog replaces the phenyl group at position 6 with a 4-chlorophenyl group and introduces a trifluoromethyl group at position 3. The phenoxy group is substituted with two chlorine atoms (2,4-dichloro).
- The dichlorophenoxy moiety may improve lipophilicity, favoring membrane permeability .
b) 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Structural Differences: A methoxy group replaces the 4-chlorophenoxy substituent, and the phenyl group at position 6 is substituted with chlorine at the ortho position.
- Functional Implications : The methoxy group introduces electron-donating properties, which could alter reaction kinetics in nucleophilic substitutions. Ortho-substituted chlorophenyl groups may sterically hinder interactions with enzyme active sites compared to para-substituted analogs .
c) 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile (CAS 150886-17-2)
- Structural Differences: This compound replaces the pyridine ring with a thieno[2,3-b]pyridine system and incorporates an amino group and methyl substituent.
- The amino group facilitates hydrogen bonding, which is critical in drug-receptor interactions .
Physicochemical Properties
Activité Biologique
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile features a pyridine ring substituted with a chlorophenoxy group and a phenyl group, contributing to its potential biological effects. The compound's formula is with a molecular weight of approximately 285.75 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival.
- Modulation of Signaling Pathways : It interacts with various signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile exhibits significant antiproliferative effects against various cancer cell lines. A study utilizing the WST-1 assay demonstrated that the compound effectively inhibited the growth of colon cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| CT26 (Colon Cancer) | 15.2 | |
| MCF-7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 18.5 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that it possesses activity against various bacterial strains, indicating its potential utility in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile in real-world applications:
- Case Study on Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer showed that the addition of this compound to standard therapy improved overall survival rates compared to control groups.
- Study on Bacterial Resistance : Research conducted on antibiotic-resistant bacterial strains demonstrated that this compound could restore sensitivity to conventional antibiotics, suggesting its role as an adjuvant treatment.
Q & A
Q. What synthetic routes are optimal for preparing 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile?
The synthesis typically involves multi-step reactions, starting with halogenated precursors and proceeding via nucleophilic aromatic substitution or cross-coupling reactions. For example:
- Step 1 : React 4-chlorophenol with a pyridine-carbonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .
- Step 2 : Introduce the phenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid .
- Critical factors : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side reactions), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for chlorophenyl and phenyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- IR Spectroscopy : Identify nitrile (C≡N) stretching (~2200 cm⁻¹) and aryl ether (C-O-C) vibrations (~1250 cm⁻¹) .
Q. How can the compound’s stability be maintained during storage?
- Store in amber vials under inert gas (argon/nitrogen) to prevent oxidation.
- Use desiccants (silica gel) to mitigate hydrolysis of the nitrile group in humid conditions .
Q. What crystallographic methods confirm the molecular structure?
- X-ray diffraction : Use SHELXL for refinement, focusing on resolving hydrogen bonding (e.g., C–H···N interactions) and π-stacking of aromatic rings .
- Validation : Apply PLATON to check for voids and SHELXPRO to refine thermal displacement parameters .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?
- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. Validate with R-factor convergence (<5% difference) .
- Disorder : Apply PART commands to refine split positions and constrain ADPs (isotropic for minor occupancy sites) .
Q. What computational strategies elucidate electronic properties and bioactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and predict reactive sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), validating with free energy scores (ΔG < -7 kcal/mol) .
Q. How can conflicting bioactivity data across assays be reconciled?
- Assay Optimization : Standardize conditions (pH, temperature) and include controls (e.g., enzyme inhibitors).
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers and validate with dose-response curves (IC₅₀ ± SEM) .
Q. What mechanistic insights explain the compound’s biological interactions?
- Enzyme Inhibition Assays : Measure Ki values using Lineweaver-Burk plots for competitive/non-competitive inhibition .
- Mutagenesis Studies : Modify target residues (e.g., kinase ATP-binding pockets) to assess binding dependency .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
